17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione
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Overview
Description
17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione: is a heterocyclic organic compound with the molecular formula C21H31N3O4 and a molecular weight of 389.49 g/mol . It is characterized by the presence of azido, hydroxy, and pregnane groups, making it a unique and versatile compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione involves multiple steps, starting from readily available steroid precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of azido groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like triphenylphosphine (PPh3) and sodium azide (NaN3) are employed.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione is used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways and its interactions with biomolecules .
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its role as a lead compound for drug development .
Industry: In the industrial sector, it is used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3beta,17alpha-Dihydroxy-5alpha-pregnane-11,20-dione
- Oxazacort
- Azacort
- Deflazacort
Uniqueness: 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its combination of functional groups makes it a versatile compound for various research and industrial applications .
Properties
CAS No. |
5070-88-2 |
---|---|
Molecular Formula |
C21H31N3O4 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10S,13S,14S,16R,17S)-17-acetyl-17-azido-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H31N3O4/c1-11(25)21(23-24-22)17(28)9-15-14-5-4-12-8-13(26)6-7-19(12,2)18(14)16(27)10-20(15,21)3/h12-15,17-18,26,28H,4-10H2,1-3H3/t12-,13-,14-,15-,17+,18+,19-,20-,21+/m0/s1 |
InChI Key |
DIEUKTMUMCPTRI-KVHDYMSOSA-N |
Isomeric SMILES |
CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)N=[N+]=[N-] |
Canonical SMILES |
CC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)N=[N+]=[N-] |
Origin of Product |
United States |
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